molecular formula C13H19F2N5 B11732454 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11732454
M. Wt: 283.32 g/mol
InChI Key: CVCJYCMXOHUQMN-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a novel compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Introduction of the difluoroethyl group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Coupling of the pyrazole rings: The two pyrazole rings are coupled through a methylamine linker using reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be studied for its potential as a therapeutic agent. Pyrazole derivatives have been shown to exhibit anti-inflammatory, analgesic, and antimicrobial activities.

Medicine

In medicine, the compound may be investigated for its potential use in the treatment of various diseases. Its unique structural features may allow for the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-difluoroethyl)-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazole
  • 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole

Uniqueness

The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine lies in its dual pyrazole structure, which may confer distinct biological and chemical properties compared to its analogs. This dual structure allows for more versatile interactions with molecular targets, potentially leading to enhanced biological activity and specificity.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-10(2)20-8-11(6-17-20)5-16-7-12-3-4-19(18-12)9-13(14)15/h3-4,6,8,10,13,16H,5,7,9H2,1-2H3

InChI Key

CVCJYCMXOHUQMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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